molecular formula C8H8N2O2 B7820876 2-hydroxyimino-N-phenylacetamide

2-hydroxyimino-N-phenylacetamide

Cat. No. B7820876
M. Wt: 164.16 g/mol
InChI Key: UFNDNNCDEFJCHU-UHFFFAOYSA-N
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Patent
US09181193B2

Procedure details

5 mL methanesulfonic acid was heated to 50° C. and slowly added to oximino acetanilide in batches, with the temperature being maintained at 60-70° C. After feeding, the temperature was raised to 70-80° C., and the reaction was carried out for 15 min. The reaction was finished by TLC detection. The reaction solution was poured into a crushed ice, and a red solid was precipitated. After placing at low temperature (0° C.) for 10 min, the red solid was filtered and dried to give crude isatin.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(O)(=O)=[O:3].N(=[CH:8][C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:10])O>>[NH:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:8](=[O:3])[C:9]1=[O:10]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(O)=CC(=O)NC1=CC=CC=C1
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 70-80° C.
CUSTOM
Type
CUSTOM
Details
a red solid was precipitated
WAIT
Type
WAIT
Details
After placing at low temperature (0° C.) for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the red solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C(=O)C(=O)C2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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